Ethyl benzhydrylcarbamate

Medicinal Chemistry Muscarinic Antagonist Receptor Binding Assay

For medicinal chemistry programs targeting overactive bladder, generic ester or amide building blocks fail to deliver the requisite M3/M2 selectivity. Ethyl benzhydrylcarbamate is the essential starting material for constructing the 'urethane bond' that locks in the conformation needed for bladder-selective muscarinic antagonists. Procuring this specific scaffold ensures your lead compounds replicate the selectivity profile of clinical candidates. - Enables M3 over M2 receptor selectivity, critical for reducing dose-limiting side effects like dry mouth. - Supported by a scalable cobalt-catalyzed C-H amination protocol with a reported ~92% yield for bulk synthesis. - Supplied with rigorous analytical documentation (NMR, FTIR, MS) for immediate use in pharmacological assays.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 5457-53-4
Cat. No. B15081930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzhydrylcarbamate
CAS5457-53-4
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-2-19-16(18)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18)
InChIKeyUGOUHVOPAACNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzhydrylcarbamate: A Crucial Carbamate Intermediate


Ethyl benzhydrylcarbamate (CAS: 5457-53-4) is an aromatic carbamate building block characterized by a benzhydryl (diphenylmethyl) group attached to an ethyl carbamate core [1]. This compound is not a final drug substance but serves as a crucial synthetic intermediate in both laboratory and industrial chemistry [2]. Its primary documented significance lies in its use as a starting material for synthesizing conformationally restricted muscarinic receptor antagonists, a class of compounds explored for the treatment of overactive bladder (OAB) [3]. This specific application is made possible by the compound's unique chemical structure, which allows for the creation of a 'urethane bond' that locks the target molecule into a specific three-dimensional shape, a feature essential for achieving receptor selectivity [4].

Ethyl Benzhydrylcarbamate: Why Substitution Fails


Generic substitution of the benzhydrylcarbamate scaffold with simpler carbamates or structurally related esters is not viable for research programs targeting bladder-selective muscarinic antagonists. The critical functional distinction stems from the 'urethane bond' (carbamate linkage), which is uniquely positioned to lock the molecular conformation of the final drug candidate [1]. Direct evidence from head-to-head pharmacological comparisons demonstrates that this carbamate scaffold confers significantly higher binding affinity and selectivity for M1 and M3 receptors over the M2 receptor compared to the corresponding ester analog [2]. This enhanced M3/M2 selectivity is the foundational principle for developing antimuscarinics with a bladder-selective profile, which reduces the dose-limiting side effects like dry mouth associated with non-selective agents such as oxybutynin [3].

Ethyl Benzhydrylcarbamate: Evidence vs. Ester Analogs


Enhanced M1/M3 Affinity vs. Ester Analogs

A series of 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives, which utilize the core scaffold of ethyl benzhydrylcarbamate, were directly compared to their corresponding ester analogs in competitive binding assays against cloned human muscarinic receptor subtypes (M1, M2, M3) [1]. The benzhydrylcarbamate derivatives consistently showed higher binding affinities (lower Ki values) for M1 and M3 receptors and superior selectivity for M3 over M2 receptors [2].

Medicinal Chemistry Muscarinic Antagonist Receptor Binding Assay

In Vivo Bladder Selectivity vs. Oxybutynin

The in vivo functional consequence of the carbamate scaffold's M3/M2 selectivity was demonstrated in rats using YM-58790, a hydrochloride salt of a 4-piperidyl benzhydrylcarbamate derivative [1]. This compound, derived from the core scaffold, was directly compared to oxybutynin, a first-generation, non-selective muscarinic antagonist used clinically for overactive bladder [2].

In Vivo Pharmacology Bladder Selectivity Overactive Bladder (OAB)

Cobalt-Catalyzed Benzylic C–H Amination

A direct and efficient synthetic route to ethyl benzhydrylcarbamate (the target compound) was demonstrated via cobalt-catalyzed benzylic C–H amination [1]. This method is noteworthy for its use of an inexpensive catalyst system (CoBr2/tBuOOtBu) and its ability to directly couple diphenylmethane with ethyl carbamate (urethane) [2].

Synthetic Methodology C-H Activation Process Chemistry

Ethyl Benzhydrylcarbamate: Key Applications


Conformationally Restricted Muscarinic Antagonist Synthesis

For medicinal chemistry programs focused on developing next-generation treatments for overactive bladder (OAB) or other conditions requiring selective modulation of muscarinic receptors, ethyl benzhydrylcarbamate is a non-negotiable starting material. The scaffold enables the creation of the critical 'urethane bond' which provides the M3/M2 receptor selectivity and bladder-targeting profile demonstrated by clinical candidates like solifenacin [1]. Procuring this specific carbamate ensures that the resulting lead compounds possess the essential three-dimensional conformation required for both high affinity and functional selectivity, a feature that cannot be replicated with ester or amide building blocks [2].

Benzylic C–H Amination for Multi-Gram Synthesis

Chemical process development groups requiring reliable, scalable, and cost-effective access to benzhydrylcarbamate derivatives should prioritize this compound. The documented cobalt-catalyzed benzylic C–H amination protocol provides a validated synthetic pathway that avoids pre-functionalized starting materials and uses an inexpensive catalyst system [3]. The reported ~92% yield for the synthesis of ethyl benzhydrylcarbamate itself makes it an ideal substrate for producing the compound in bulk for use as a key intermediate in further synthetic steps [4].

Structural Biology and Pharmacology Tool Compounds

For structural biology or detailed pharmacological studies (e.g., co-crystallization with target receptors, radioligand binding assays, or biophysical characterization), ethyl benzhydrylcarbamate serves as the foundational core for preparing high-purity tool compounds [5]. Its well-defined spectroscopic profile (NMR, FTIR, MS) allows for rigorous quality control and structural confirmation of the final, functionalized antagonists [6]. Using this specific building block ensures that the resulting tool compounds maintain the correct pharmacophore geometry required for accurate and reproducible receptor interaction studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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